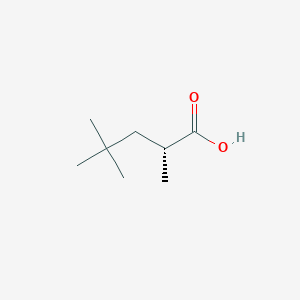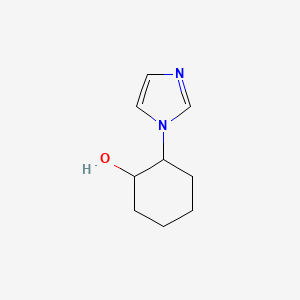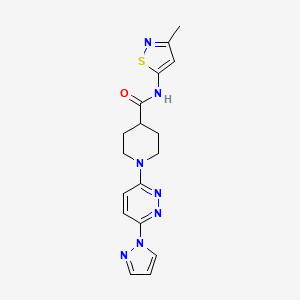
6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonyl and thienylsulfonyl groups, contributing to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. A common route starts with the preparation of the benzoxazine ring, followed by the introduction of the ethylsulfonyl and thienylsulfonyl groups. Reaction conditions often include:
Solvents like dichloromethane or ethanol.
Catalysts such as palladium or platinum-based compounds.
Controlled temperatures, typically ranging from 60 to 100°C.
Industrial Production Methods
Industrial-scale production may employ flow chemistry techniques for efficient, continuous synthesis. Automation and optimization of reaction conditions help in scaling up while maintaining yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The sulfonyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the thienylsulfonyl group to a thienyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as hydrogen gas with a metal catalyst.
Nucleophiles like amines or alcohols for substitution reactions.
Major Products
Oxidation may yield sulfoxide derivatives, while reduction can produce simpler thienyl-containing compounds. Substitution reactions often lead to varied derivatives based on the nucleophile used.
科学的研究の応用
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been investigated for:
Chemistry: : As a precursor for advanced organic synthesis and as a ligand in coordination chemistry.
Biology: : Potential anti-inflammatory and anti-cancer properties are being explored.
Medicine: : Its derivatives may serve as drug candidates for various diseases.
Industry: : Used in the development of new materials, including polymers and resins with specific properties.
作用機序
Molecular Targets and Pathways
The exact mechanism depends on the application:
In biological systems, it might interact with enzymes or receptors, influencing pathways related to inflammation or cancer proliferation.
As a ligand, it can form complexes with metals, affecting catalytic activity in chemical reactions.
類似化合物との比較
Unique Features
The combination of ethylsulfonyl and thienylsulfonyl groups makes this compound more reactive in certain conditions compared to others.
Similar Compounds
6-(methylsulfonyl)-4-(2-furylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Differing by the furan ring instead of thiophene.
6-(propylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Varies by the length of the alkyl chain in the sulfonyl group.
特性
IUPAC Name |
6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7S3/c1-2-25(19,20)10-5-6-12-11(8-10)16(9-13(23-12)15(17)18)26(21,22)14-4-3-7-24-14/h3-8,13H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKSKLQRXRBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)



![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(4-methylpiperazin-1-yl)propanehydrazide dihydrochloride](/img/structure/B2623194.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2623197.png)
![2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2623198.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)


